

Application Notes and Protocols: Use of Eriochrome Black A in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eriochrome Black A*

Cat. No.: *B15553176*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the use of **Eriochrome Black A** (also commonly known as Eriochrome Black T or EBT) in the pharmaceutical analysis of various drug substances. The protocols described herein are intended for research and quality control purposes.

Application 1: Spectrophotometric Determination of Sulphonamides in Pharmaceutical Formulations

This method is based on the diazotization of the primary aromatic amine group of sulphonamides, followed by an azocoupling reaction with a product of the redox destruction of Eriochrome Black T, forming a colored azo compound that can be quantified spectrophotometrically.^[1] This technique offers a simple, rapid, and reproducible way to determine various sulphonamides in finished dosage forms.^[1]

Quantitative Data

Parameter	Value(s)
Linearity Range	3–64 µg/mL (depending on the specific sulphonamide)[1]
Wavelength (λ _{max})	485 nm[1]
Analysis Time	< 30 minutes[1]
Reproducibility (Sr)	~0.040[1]

Experimental Protocol

1. Reagent Preparation:

- Hydrochloric Acid (1.0 M): Prepare by diluting concentrated HCl in distilled water.
- Sodium Nitrite (5.0×10^{-2} M): Dissolve an appropriate amount of NaNO₂ in distilled water.[1]
- Urea Solution (2.5 M): Dissolve an appropriate amount of urea in distilled water.[1]
- Eriochrome Black T Solution (6.0×10^{-3} M): Dissolve an appropriate amount of Eriochrome Black T (analytical grade, $\geq 98\%$ purity) in a 30% ethanol-water mixture.[1]
- Universal Buffer Mixture (UBM) (0.04 M): Prepare a standard universal buffer solution.[1]
- Sodium Hydroxide (0.1 M): Prepare by dissolving NaOH in distilled water.
- Sulphonamide Standard Solutions: Prepare by dissolving accurately weighed amounts of pharmacopoeia-grade sulphonamides in 0.1 M HCl. For sulphaguanidine, use a 1:1 mixture of 0.1 M HCl and 96% ethanol.[1]

2. Sample Preparation (from Tablets):

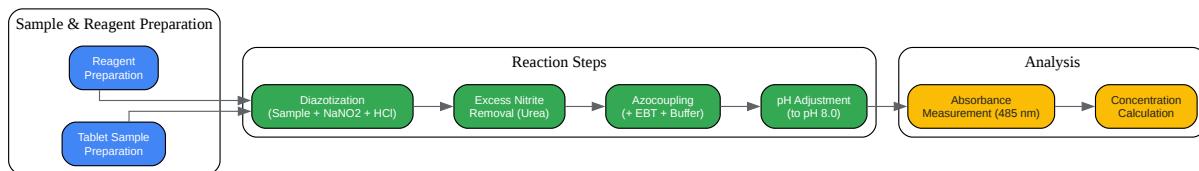
- Weigh and finely powder twenty tablets.
- Accurately weigh a portion of the powder equivalent to approximately 100 mg of the sulphonamide and transfer it to a 100 mL volumetric flask.

- Add 50 mL of 0.1 M NaOH and mix for 10 minutes.
- Dilute to the mark with 0.1 M NaOH, mix well, and filter. The filtrate is used for the analysis.
[1]

3. Analytical Procedure:

- Into a 25 mL volumetric flask, place 5.0 mL of 1.0 M HCl.
- Add a sample solution containing 4–64 µg/mL of the sulphonamide in the final volume.
- Add 0.5 mL of 5.0×10^{-2} M sodium nitrite solution, stir, and let the mixture stand for 20 minutes at room temperature for diazotization.[1]
- Add 0.5 mL of 2.5 M urea solution to destroy excess nitrite, stir, and let it stand for 10 minutes.[1]
- Add 1.5 mL of 6.0×10^{-3} M Eriochrome Black T solution and 2.5 mL of 0.04 M Universal Buffer Mixture.
- Neutralize the mixture by adding sodium hydroxide solution to adjust the pH to 8.0.
- Dilute to the mark with distilled water and mix thoroughly.
- Measure the absorbance at 485 nm against a reagent blank using a UV-Vis spectrophotometer.[1]
- Calculate the concentration of the sulphonamide using a calibration curve or a single-point standardization method.[1]

Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of sulphonamides.

Application 2: Extractive Spectrophotometric Determination of Antipsychotic Drugs

This method is based on the formation of a colored ion-pair complex between antipsychotic drugs (such as sulpiride, olanzapine, clozapine, and aripiprazole) and Eriochrome Black T in an acidic buffer.^{[2][3]} The complex is then extracted into an organic solvent and quantified by measuring its absorbance.^[2]

Quantitative Data

Drug	Linearity Range ($\mu\text{g/mL}$)	Wavelength (λ_{max})
Sulpiride	4–30 ^[3]	514 nm ^[3]
Olanzapine	4–20 ^[3]	514 nm ^[3]
Clozapine	2–18 ^[3]	514 nm ^[3]
Aripiprazole	4–26 ^[3]	514 nm ^[3]

Experimental Protocol

1. Reagent Preparation:

- Eriochrome Black T Solution (5×10^{-3} M): Dissolve 230.68 mg of EBT in 100 mL of distilled water.[2]
- Buffer Solutions:
 - KCl-HCl buffer (pH 2.0) for sulpiride and aripiprazole.[2]
 - NaOAc-HCl buffer (pH 4.6) for olanzapine and clozapine.[2]
- Dichloromethane (Analytical Grade)
- Anhydrous Sodium Sulphate
- Drug Standard Solutions: Prepare stock solutions of the antipsychotic drugs by dissolving 10 mg in distilled water with 1.0 mL of concentrated sulphuric acid in a 100 mL volumetric flask and diluting to volume with water. Prepare working solutions by appropriate dilution.[2]

2. Sample Preparation (from Tablets):

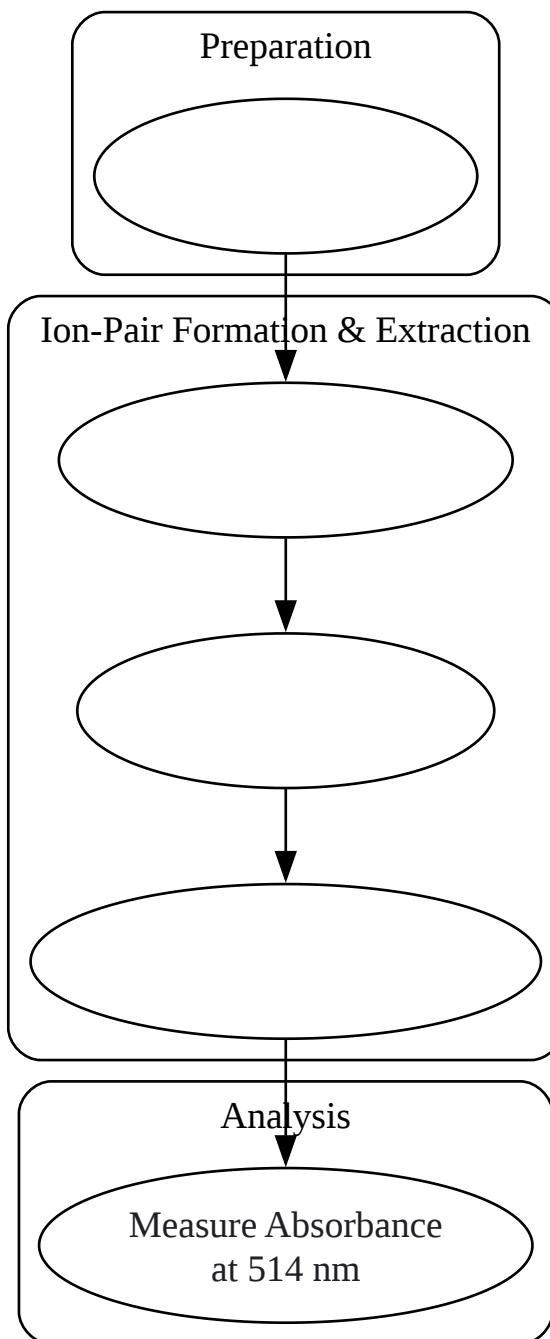
- Weigh and powder at least ten tablets.
- Weigh a portion of the powder equivalent to 10 mg of the active drug.
- Dissolve the powder in distilled water with 1.0 mL of concentrated sulphuric acid.
- Filter the solution into a 100 mL volumetric flask and dilute to the mark with water.[2]

3. Analytical Procedure:

- Pipette an aliquot of the drug solution into a separatory funnel.
- Add 2.0 mL of 5×10^{-3} M Eriochrome Black T solution.[2]
- Add 1.0 mL of the appropriate buffer solution (pH 2.0 or 4.6).[2]
- Complete the volume to 10 mL with distilled water.
- Extract the ion-pair complex with 10 mL of dichloromethane by shaking for 2 minutes.[2]

- Allow the layers to separate and collect the dichloromethane extract.
- Dry the extract over anhydrous sodium sulphate.
- Measure the absorbance of the colored complex at 514 nm against a reagent blank within 20 minutes of extraction.[\[2\]](#)

Experimental Workflow



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Caption: Principle of complexometric titration with Eriochrome Black T.

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